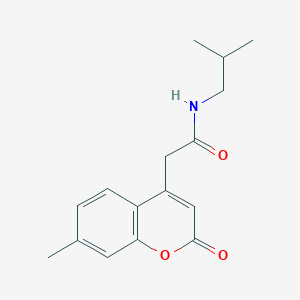

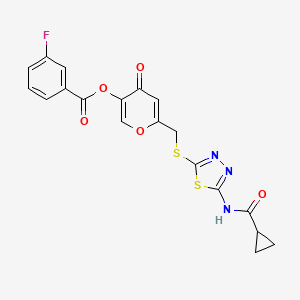

N-isobutyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies. For instance, a new series of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo[d]thiazol-2-yl)acetamide derivatives was synthesized and evaluated for their D2 and 5HT2 antagonistic activity as a measure of atypical antipsychotic property .Molecular Structure Analysis

The molecular structure of this compound has been characterized in various studies. For example, the X-ray characterization of some new 2-(4-methy-2-oxo-2H-chromen-7yloxy) acetamide derivatives indicated that no polymorphism is observed in the molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in various studies. For instance, the IR, 1H-NMR, 13C-NMR, and MS spectroscopy of certain 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides were reported .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

The research on related coumarin derivatives involves innovative synthetic methods for creating compounds with potential biological activities. For instance, compounds were synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester, leading to a series of N-(2-aryl-4-oxothiazolidin-3-yl)-2-(4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides after a series of reactions including cyclo-condensation and treatment with different aromatic aldehydes (Čačić et al., 2009). This showcases the versatility of coumarin derivatives in chemical synthesis and the potential for creating diverse compounds with varied biological activities.

Antibacterial and Antioxidant Activities

Several studies have highlighted the antibacterial and antioxidant properties of coumarin derivatives. For example, new coumarin derivatives were synthesized and shown to be more active against E. coli, S. aureus, and B. subtilis than standard references, indicating potent antibacterial activity (Hamdi et al., 2012). Additionally, the antioxidant activity of synthesized coumarins was studied using methods like DPPH, hydrogen peroxide, and nitric oxide radical methods, comparing favorably with known antioxidants such as ascorbic acid (Kadhum et al., 2011). These findings highlight the potential of coumarin derivatives, including N-isobutyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, for applications in combating microbial infections and oxidative stress.

Wirkmechanismus

Zukünftige Richtungen

The future directions for the research on this compound could involve further exploration of its diverse applications across various fields, including drug discovery, organic synthesis, and molecular biology. Further studies could also focus on its potential therapeutic applications, given its demonstrated biological activity .

Eigenschaften

IUPAC Name |

2-(7-methyl-2-oxochromen-4-yl)-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-10(2)9-17-15(18)7-12-8-16(19)20-14-6-11(3)4-5-13(12)14/h4-6,8,10H,7,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHSQYMGHVQHJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3014088.png)

![2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide](/img/structure/B3014092.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3014094.png)

![2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide](/img/structure/B3014102.png)

![N-[2-[[5-[(2,6-Dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3014105.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenesulfonamide](/img/structure/B3014106.png)

![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)